molecular formula C19H25F3N2O2 B2367609 N-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide CAS No. 2380144-88-5

N-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide

Cat. No.: B2367609
CAS No.: 2380144-88-5
M. Wt: 370.416
InChI Key: IMSVONCXRNJLTI-UHFFFAOYSA-N
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Description

N-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide is a complex organic compound that features a morpholine ring, a cyclobutyl group, and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the morpholine ring and the cyclobutyl group separately, followed by their coupling through a series of reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. The process may also be scaled up using continuous flow reactors to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The morpholine ring can be oxidized to form N-oxide derivatives.

    Reduction: The carbonyl group in the propanamide moiety can be reduced to form corresponding alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the morpholine ring yields N-oxide derivatives, while reduction of the carbonyl group results in alcohols.

Scientific Research Applications

N-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The morpholine ring and the trifluoromethyl group are known to enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-[4-(fluoromethyl)phenyl]propanamide
  • N-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-[4-(chloromethyl)phenyl]propanamide
  • N-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-[4-(bromomethyl)phenyl]propanamide

Uniqueness

N-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles.

Properties

IUPAC Name

N-[(1-morpholin-4-ylcyclobutyl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25F3N2O2/c20-19(21,22)16-5-2-15(3-6-16)4-7-17(25)23-14-18(8-1-9-18)24-10-12-26-13-11-24/h2-3,5-6H,1,4,7-14H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMSVONCXRNJLTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNC(=O)CCC2=CC=C(C=C2)C(F)(F)F)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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